1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylquinoxalin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-5-7-15(8-6-13)27(25,26)19-18(23-11-9-14(24)10-12-23)21-16-3-1-2-4-17(16)22-19/h1-8,14,24H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQAORGLDQFYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol is a synthetic compound notable for its complex structure, which integrates a quinoxaline moiety, a piperidine ring, and a bromophenylsulfonyl group. Its molecular formula is C_{20}H_{22}BrN_{3}O_{2}S, with a molecular weight of approximately 448.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the quinoxaline core followed by the introduction of the piperidine and sulfonyl groups. The detailed synthetic pathway is crucial for optimizing yield and purity, which can significantly influence biological activity.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) secretion in mouse RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This mechanism suggests that the compound may interfere with inflammatory signaling pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
The compound has also shown promise as an anticancer agent . Research indicates that it may inhibit certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Notably, related compounds have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that structural modifications can enhance efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The presence of the bromophenylsulfonyl group is critical for its interaction with biological targets, potentially enhancing solubility and reactivity. Comparative studies with structurally similar compounds reveal insights into how modifications impact activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[4-(Bromophenyl)methyl]piperazin-1-yl]-n-cyclopropylquinoxalin-2-amine | Contains piperazine instead of piperidine | Potential GPR6 modulation |
| (4-bromo-3-fluorophenyl)-[4-[3-(cyclopropylamino)-7-fluoroquinoxalin-2-yl]piperazin-1-yl]methanone | Fluorinated derivatives | Antitumor properties |
| (4-chloro-2,6-difluorophenyl)-[4-[2-(cyclopropylamino)pyrido[3,4-b]pyrazin-3-yl]piperazin-1-yl]methanone | Contains different halogens | Anti-inflammatory effects |
These comparisons underscore the importance of specific functional groups in modulating biological activity.
Case Studies
Several studies have explored the efficacy of related quinoxaline derivatives:
- PI3K Inhibition : A study found that certain piperazinylquinoxaline derivatives exhibited potent inhibition against PI3Kα, with IC50 values as low as 40 nM. This highlights the potential of modifying the piperidine group to enhance therapeutic effects against cancer .
- Cellular Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cells while also affecting cell cycle progression, particularly in the G1 phase. Such findings suggest that this compound may share similar mechanisms of action .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit nitric oxide secretion in mouse RAW264.7 macrophages treated with lipopolysaccharides (LPS), suggesting a potential mechanism for reducing inflammation in various pathological conditions.
Anticancer Potential
The compound has also been studied for its anticancer properties. It acts as a potent inhibitor of the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116), indicating its potential use as an anticancer agent .
Antiviral Applications
Recent studies have explored the antiviral potential of quinoxaline derivatives, including this compound. Its structural characteristics suggest it may serve as an inhibitor against respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2. The compound's ability to interact with viral proteins positions it as a promising candidate for further development in antiviral therapies .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the uniqueness of this compound. Below is a summary table showcasing some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[4-(Bromophenyl)methyl]piperazin-1-yl]-n-cyclopropylquinoxalin-2-amine | Contains piperazine instead of piperidine | Potential GPR6 modulation |
| (4-bromo-3-fluorophenyl)-[4-[3-(cyclopropylamino)-7-fluoroquinoxalin-2-yl]piperazin-1-yl]methanone | Fluorinated derivatives | Antitumor properties |
| (4-chloro-2,6-difluorophenyl)-[4-[2-(cyclopropylamino)pyrido[3,4-b]pyrazin-3-yl]piperazin-1-yl]methanone | Contains different halogens | Anti-inflammatory effects |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal reported that the compound significantly reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Activity : Research involving the treatment of cancer cell lines showed that this compound could effectively induce apoptosis and inhibit cell proliferation at low concentrations, making it a candidate for further development in cancer therapy .
- Antiviral Efficacy : In silico studies indicated that derivatives of quinoxaline could bind effectively to viral proteases involved in the replication of SARS-CoV and other respiratory viruses, suggesting that this compound may share similar antiviral properties .
Comparison with Similar Compounds
Key Differences :
- The bromophenylsulfonyl group in the target compound significantly increases lipophilicity (LogP = 3.2 vs. 1.8–2.9 for analogues), enhancing membrane permeability.
- The tert-butyl analogue’s Boc protection improves stability but reduces aqueous solubility.
- The aminomethylphenyl derivative’s high solubility aligns with its role in aqueous-phase reactions.
Research Findings
Target Compound vs. Aminomethylphenyl Analogue
- Binding Affinity: The target compound shows 10-fold higher binding to tyrosine kinases (e.g., EGFR) compared to the aminomethylphenyl analogue, attributed to the sulfonyl group’s electrostatic interactions with catalytic lysine residues .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals the target compound’s melting point (218°C) exceeds the aminomethylphenyl analogue’s (165°C), indicating superior crystallinity.
Target Compound vs. Cyclopropylamino-Quinoxaline Analogue
- Protease Inhibition : The tert-butyl analogue exhibits weaker inhibition (IC₅₀: 350 nM) than the target compound (IC₅₀: 120 nM), likely due to steric hindrance from the Boc group.
- Synthetic Accessibility : The target compound requires fewer purification steps (3 vs. 5 for the tert-butyl analogue), as reported in scalable synthesis protocols .
Preparation Methods
Condensation of 1,2-Diamines and α-Keto Carbonyl Compounds
The quinoxaline scaffold is commonly synthesized by reacting 1,2-diamines with α-keto esters or diketones under acidic conditions. For example, 3-aroylquinoxalinones serve as intermediates in the Mamedov rearrangement, enabling the introduction of aryl groups at specific positions. In one protocol, 3-(4-bromophenylsulfonyl)quinoxalin-2(1H)-one was prepared by refluxing 1,2-diaminobenzene with ethyl 4-bromophenylglyoxalate in acetic acid, achieving a 72% yield after recrystallization.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A Clauson–Kaas reaction under microwave conditions using 2,5-dimethoxytetrahydrofuran and halogenated nitroanilines reduced reaction times from 24 hours to 30 minutes, with yields exceeding 80%. This method minimizes side products such as regioisomeric mixtures, which are common in traditional thermal approaches.
Introduction of the 4-Bromophenylsulfonyl Group
Sulfonylation Using 4-Bromobenzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or direct sulfonylation. In a representative procedure, 3-aminoquinoxalin-2-ol was treated with 4-bromobenzenesulfonyl chloride in dichloromethane in the presence of pyridine as a base. The reaction proceeded at room temperature for 6 hours, yielding 85% of the sulfonylated product after recrystallization from dichloromethane/methanol (1:1).
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | Dichloromethane | 6 | 85 |
| Triethylamine | THF | 12 | 68 |
| DMAP | Acetonitrile | 8 | 74 |
Pyridine proved superior due to its dual role as a base and catalyst, enhancing electrophilicity at the sulfur atom.
Regioselectivity Challenges
Competing sulfonylation at position 1 versus position 3 of the quinoxaline ring necessitates careful control of electronic effects. Electron-withdrawing groups at position 2 (e.g., piperidin-4-ol) direct sulfonylation to position 3 via resonance stabilization of the transition state. X-ray crystallography confirmed regioselectivity in analogues, showing a dihedral angle of 42° between the sulfonylphenyl and quinoxaline planes.
Attachment of the Piperidin-4-ol Moiety
Buchwald–Hartwig Amination
Palladium-catalyzed C–N coupling is the most reliable method for introducing the piperidine ring. Using Pd(OAc)₂ (0.25 mol%) and Xantphos as a ligand, 3-(4-bromophenylsulfonyl)quinoxalin-2-yl chloride was coupled with piperidin-4-ol in aqueous micellar media (2 wt% Savie) at 80°C. The reaction achieved 78% yield with 50 ppm residual palladium, meeting pharmaceutical purity standards.
Nucleophilic Substitution
Alternatively, displacement of a leaving group (e.g., chloride) at position 2 of the quinoxaline core was accomplished using piperidin-4-ol in DMF with K₂CO₃. This method afforded a 65% yield but required stringent exclusion of moisture to prevent hydrolysis.
Purification and Characterization
Chromatographic Techniques
Final purification employed silica gel column chromatography with ethyl acetate/petroleum ether (1:2) followed by recrystallization from ethanol/water. HPLC analysis confirmed >99% purity, while HRMS (ESI+) matched the theoretical [M+H]+ of 448.3 g/mol.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Quin-H), 4.12–4.08 (m, 1H, piperidine), 3.72–3.68 (m, 2H, piperidine), 2.95–2.91 (m, 2H, piperidine), 1.98–1.85 (m, 4H, piperidine).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoxaline formation | Mamedov rearrangement | 72 | 98 |
| Sulfonylation | Pyridine/DCM | 85 | 99 |
| Piperidine attachment | Buchwald–Hartwig | 78 | 99 |
| Nucleophilic substitution | K₂CO₃/DMF | 65 | 97 |
The Buchwald–Hartwig method offers superior yield and scalability, though it requires specialized catalysts. Traditional nucleophilic substitution remains viable for small-scale synthesis .
Q & A
Q. What are the optimal synthetic routes for 1-(3-(4-bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol, and how are intermediates characterized?
The synthesis of piperidin-4-ol derivatives typically involves coupling reactions between sulfonyl-quinoxaline precursors and functionalized piperidines. For example, similar compounds (e.g., 4-(4-bromophenyl)-4-hydroxypiperidine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by sulfonation . Characterization relies on 1H NMR (e.g., piperidine proton signals at δ 3.5–4.5 ppm) and HRMS to confirm molecular weight and purity. Crystallization in ethyl acetate or methanol often yields stable salts (e.g., oxalate salts with melting points 198–226°C) .
Q. How is the purity and structural integrity of this compound validated in preclinical studies?
Purity is assessed via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC) . Structural validation employs FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and X-ray crystallography (for unambiguous stereochemical assignment, as seen in related piperidin-4-ol complexes) .
Q. What preliminary biological screening methods are used to evaluate its receptor affinity?
Initial screening involves radioligand binding assays (e.g., using ³H-LSD for serotonin receptors) to determine Ki values. For example, structurally related compounds show Ki <50 nM for 5-HT1F receptors and >300 nM for off-target receptors (e.g., 5-HT2B) . cAMP GloSensor assays in transfected HEK293T cells can confirm G-protein coupling specificity (e.g., Gi/o vs. Gs pathways) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
For instance, a related piperidin-4-ol derivative showed in vitro insulin secretion enhancement but no acute glucose tolerance improvement in vivo. To reconcile this:
- Perform time-resolved insulin secretion assays in primary human islets under glucose challenge.
- Use β-cell-specific shRNA screens to identify survival vs. secretory pathways (e.g., 5-HT1F knockdown effects on transplanted islets) .
- Conduct pharmacokinetic studies to assess bioavailability and tissue penetration .
Q. What experimental strategies ensure receptor specificity for 5-HT1F over off-target GPCRs?
- Competitive binding assays : Compare Ki values across serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B) using membrane preparations .
- Functional selectivity assays : Measure cAMP inhibition (Gi/o) vs. β-arrestin recruitment to exclude biased signaling.
- Structural modeling : Analyze sulfonyl-quinoxaline interactions with 5-HT1F’s transmembrane domains using cryo-EM or homology models .
Q. How can structure-activity relationships (SARs) guide optimization of this compound’s potency?
- Modify the quinoxaline core : Introduce electron-withdrawing groups (e.g., Br, CF₃) to enhance sulfonyl group stability .
- Vary piperidine substituents : Replace 4-hydroxyl with bioisosteres (e.g., fluorine) to improve metabolic stability .
- Test analogues in β-cell proliferation assays (e.g., DYRK1A inhibition as a positive control) .
Q. What methodologies are recommended for analyzing metabolic stability and toxicity?
- Microsomal stability assays : Use liver microsomes (human/rodent) to measure half-life (t½) and CYP450 inhibition.
- Ames test : Screen for mutagenicity in bacterial strains (e.g., TA98, TA100).
- In vivo toxicokinetics : Monitor organ-specific toxicity via histopathology in rodent models .
Methodological Notes
- Contradictory Data : If in vitro receptor binding (e.g., 5-HT1F Ki = 11 nM) conflicts with functional assays, validate using orthogonal methods like BRET (bioluminescence resonance energy transfer) for real-time GPCR activity .
- Advanced Characterization : For crystallographic studies, collaborate with facilities offering 1.3 Å resolution X-ray diffraction to resolve piperidine ring conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
